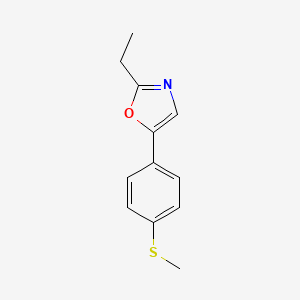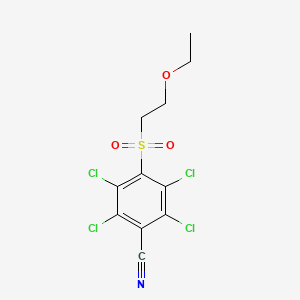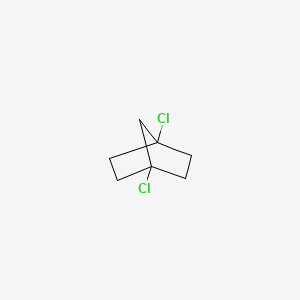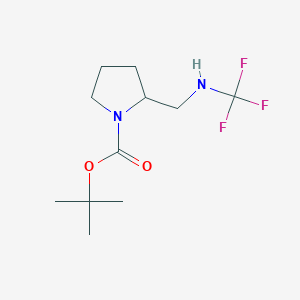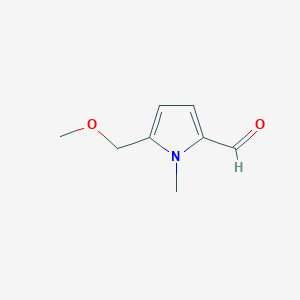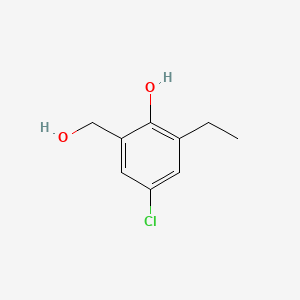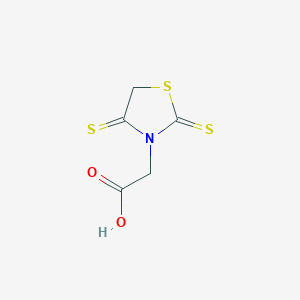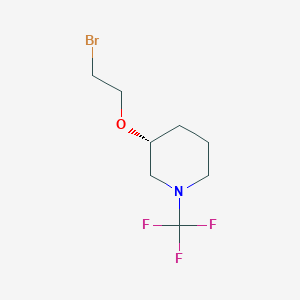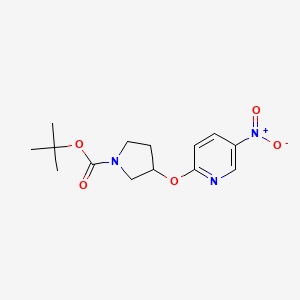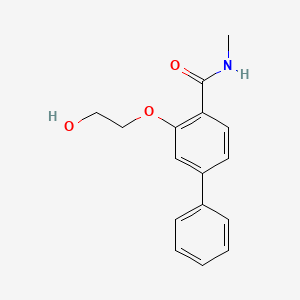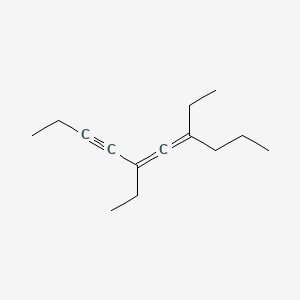
5,6-Decadien-3-yne, 5,7-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Decadien-3-yne, 5,7-diethyl- is an organic compound with the molecular formula C14H22. It is a member of the acyclic hydrocarbons and is characterized by the presence of multiple unsaturated bonds, including both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- typically involves the use of diethyl sulfate and 2,4-hexadiyne as starting materials. The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Decadien-3-yne, 5,7-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes .
Scientific Research Applications
5,6-Decadien-3-yne, 5,7-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,6-Decadien-3-yne, 5,7-diethyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diethyl-4,5-hexadien-7-in
- 5,7-diethyl-deca-5,6-dien-3-yne
- 5,6-Decadien-3-yne, 5,7-diethyl
Uniqueness
5,6-Decadien-3-yne, 5,7-diethyl- is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
61227-89-2 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-5-9-11-14(8-4)12-13(7-3)10-6-2/h5-8,10H2,1-4H3 |
InChI Key |
HFTHVMPRQHDBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=C(CC)C#CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


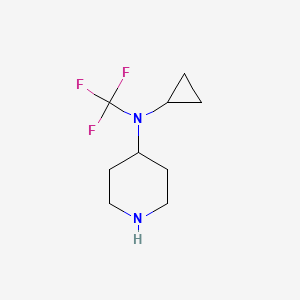
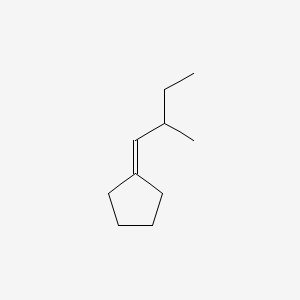
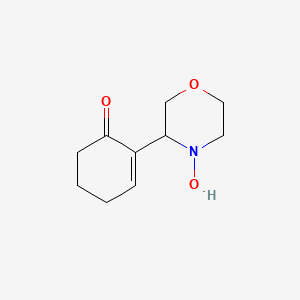
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
